molecular formula C19H29N5O B3002694 N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide CAS No. 1355599-70-0

N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide

Cat. No.: B3002694
CAS No.: 1355599-70-0
M. Wt: 343.475
InChI Key: TZTIEEUHMPMRRC-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide: is a complex organic compound featuring a cyanocycloheptyl group, a pyrazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide typically involves multiple steps:

  • Formation of the Cyanocycloheptyl Intermediate

      Starting Material: Cycloheptanone

      Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)

      Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocycloheptanol, which is then dehydrated to yield 1-cyanocycloheptene.

  • Synthesis of the Pyrazole Derivative

      Starting Material: 4-methyl-1H-pyrazole

      Reagents: Formaldehyde, hydrogen chloride (HCl)

      Conditions: The pyrazole is reacted with formaldehyde in the presence of HCl to form the corresponding pyrazolylmethyl chloride.

  • Formation of the Pyrrolidine Derivative

      Starting Material: Pyrrolidine

      Reagents: Acetic anhydride, sodium acetate

      Conditions: Pyrrolidine is acetylated using acetic anhydride and sodium acetate to form N-acetylpyrrolidine.

  • Final Coupling Reaction

      Reagents: The cyanocycloheptyl intermediate, pyrazolylmethyl chloride, and N-acetylpyrrolidine

      Conditions: The final coupling reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole-4-carboxylic acid derivatives.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction of the nitrile group to form primary amines.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

      Conditions: Typically carried out in organic solvents under mild conditions.

      Products: Substitution reactions on the pyrazole ring can yield various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its nitrogen-containing heterocycles.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It can be studied for its potential to bind to various biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting their activity or modulating their function. The cyanocycloheptyl group and the pyrazole ring are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide
  • N-(1-cyanocyclooctyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide
  • N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide

Uniqueness

The uniqueness of N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide lies in its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- or eight-membered ring analogs. This can result in different biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[2-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-16-11-21-24(12-16)13-17-7-6-10-23(17)14-18(25)22-19(15-20)8-4-2-3-5-9-19/h11-12,17H,2-10,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTIEEUHMPMRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCCN2CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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